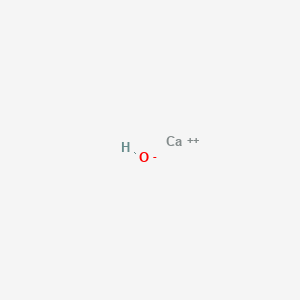

Calcium;hydroxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions:

Reaction of Calcium Oxide with Water: The most common method of preparing calcium hydroxide is by reacting calcium oxide with water. This reaction is highly exothermic, producing a significant amount of heat: [ \text{CaO} + \text{H₂O} \rightarrow \text{Ca(OH)₂} ]

Reaction of Calcium Chloride with Sodium Hydroxide: Another method involves reacting calcium chloride with sodium hydroxide in an aqueous solution, resulting in the formation of calcium hydroxide and sodium chloride: [ \text{CaCl₂} + 2\text{NaOH} \rightarrow \text{Ca(OH)₂} + 2\text{NaCl} ]

Industrial Production Methods:

Hydration of Quicklime: In industrial settings, calcium hydroxide is produced by hydrating quicklime in a controlled environment to ensure high purity and consistency.

Mechanical Preparation: This involves adding calcium hydroxide raw material into a high-speed mixer with water and a dispersant, followed by spray drying and sintering at high temperatures.

化学反応の分析

Types of Reactions:

Neutralization: Calcium hydroxide reacts with acids to form salts and water. For example, with hydrochloric acid: [ \text{Ca(OH)₂} + 2\text{HCl} \rightarrow \text{CaCl₂} + 2\text{H₂O} ]

Carbonation: It reacts with carbon dioxide to form calcium carbonate: [ \text{Ca(OH)₂} + \text{CO₂} \rightarrow \text{CaCO₃} + \text{H₂O} ]

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Gases: Carbon dioxide.

Major Products:

Salts: Calcium chloride, calcium sulfate.

Carbonates: Calcium carbonate.

科学的研究の応用

Chemistry:

Carbon Capture: Calcium hydroxide is used in carbon capture and storage technologies due to its ability to react with carbon dioxide to form calcium carbonate.

Biology and Medicine:

Dental Applications: It is widely used in dentistry for pulp capping and root canal treatments due to its antimicrobial properties and ability to stimulate hard tissue formation.

Industry:

Construction: Used in the preparation of mortar, plaster, and cement.

Water Treatment: Employed to neutralize acidic water and remove impurities.

作用機序

The primary mechanism of action of calcium hydroxide involves the dissociation of calcium and hydroxide ions. The hydroxide ions increase the pH, creating an alkaline environment that is hostile to bacteria and promotes the formation of hard tissues . In dentistry, this high pH alters the integrity of bacterial cell membranes, leading to their destruction .

類似化合物との比較

Magnesium Hydroxide: Similar in its basic properties but less soluble in water.

Strontium Hydroxide: More soluble in water and used in different industrial applications.

Barium Hydroxide: Highly soluble and used in analytical chemistry.

Uniqueness of Calcium Hydroxide:

Versatility: Used in a wide range of applications from construction to medicine.

Reactivity: Reacts readily with acids and carbon dioxide, making it useful in various chemical processes.

特性

分子式 |

CaHO+ |

|---|---|

分子量 |

57.09 g/mol |

IUPAC名 |

calcium;hydroxide |

InChI |

InChI=1S/Ca.H2O/h;1H2/q+2;/p-1 |

InChIキー |

ZLYHCTAZFNBBLQ-UHFFFAOYSA-M |

正規SMILES |

[OH-].[Ca+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B14133630.png)

![(2Z)-2-[5-acetyl-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14133645.png)

![(Oxiran-2-yl)methyl 3-methoxy-4-[(oxiran-2-yl)methoxy]benzoate](/img/structure/B14133668.png)

![Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B14133673.png)

![3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14133690.png)